2-Methyl-2-(2-methylphenyl)propan-1-amine
Overview
Description
“2-Methyl-2-(2-methylphenyl)propan-1-amine” is an organic compound with a molecular weight of 163.26 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a four-step synthesis of methiopropamine, a structurally related compound, begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 163.26 .Scientific Research Applications
1. Chemical Structure and Computational Studies
2-Methyl-2-(2-methylphenyl)propan-1-amine is studied in terms of its chemical structure and properties. Research involving its characterization through techniques like FTIR, UV–Vis, and NMR spectroscopy, as well as X-ray crystallography, has been conducted. These studies are crucial for understanding its molecular behavior and potential applications in various fields (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
2. Pharmacological Characterization
This compound has been studied for its interaction with receptors in the body, such as the κ-opioid receptor (KOR). These studies explore its affinity and selectivity, providing insights into its potential therapeutic applications and pharmacological profile (Grimwood et al., 2011).
3. Transfer Hydrogenation Reactions
Research has been conducted on the use of this compound in transfer hydrogenation reactions, which are critical in synthetic chemistry. Such studies provide insights into the efficiency and yield of these reactions, which are fundamental to the development of new synthetic pathways and materials (Samec & Bäckvall, 2002).
4. Synthesis and Characterization in Various Chemical Processes
The synthesis and characterization of this compound play a significant role in various chemical processes. Studies involving its reaction mechanisms, yield optimization, and the development of novel synthetic routes are crucial for advancing chemical synthesis and material science (Friedrich, Wächtler, & Meijere, 2002).
5. Corrosion Inhibition
This compound is investigated for its potential as a corrosion inhibitor. Understanding its interaction with metal surfaces and the protective layer it forms can lead to the development of new materials and coatings for industrial applications (Gao, Liang, & Wang, 2007).
6. DNA Binding and Gene Delivery
Studies have explored the use of this compound in the field of genetics, particularly its potential in DNA binding and gene delivery. Such research is vital for advancing gene therapy and understanding the interactions between synthetic molecules and biological systems (Carreon, Santos, Matson, & So, 2014).
Safety and Hazards
properties
IUPAC Name |
2-methyl-2-(2-methylphenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-6-4-5-7-10(9)11(2,3)8-12/h4-7H,8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCFGBYPMIKFIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.